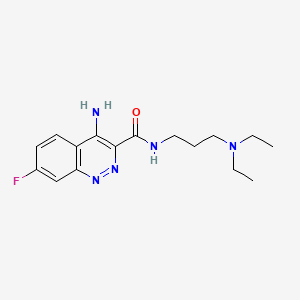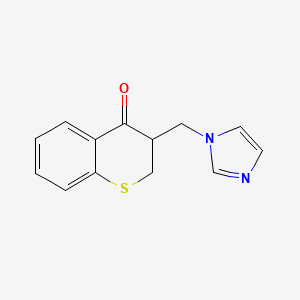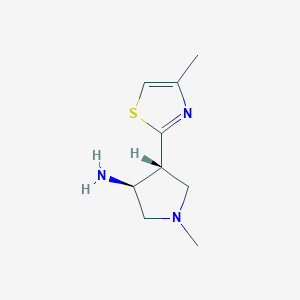
2,4-Dimethoxy-N-(2-methoxyphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxy-N-(2-methoxyphenyl)aniline: is an organic compound with the molecular formula C16H17NO3 It is a derivative of aniline, where the aniline core is substituted with methoxy groups at the 2 and 4 positions, and an additional methoxyphenyl group is attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxybenzaldehyde under acidic or basic conditions to form a Schiff base, followed by reduction to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The methoxy groups in 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry: 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline is used as a building block in organic synthesis. It can be employed in the preparation of dyes, pigments, and other complex organic molecules.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving methoxy-substituted anilines.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific chemical properties.
作用机制
The mechanism of action of 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a stable framework for these interactions, allowing the compound to modulate biological pathways effectively.
相似化合物的比较
2,4-Dimethoxyaniline: A simpler derivative with only two methoxy groups on the aniline ring.
4,4’-Dimethoxydiphenylamine: Another related compound with methoxy groups on both aromatic rings.
Uniqueness: 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline is unique due to the presence of an additional methoxyphenyl group attached to the nitrogen atom, which enhances its chemical reactivity and potential applications. This structural feature distinguishes it from simpler aniline derivatives and provides additional sites for functionalization and interaction with molecular targets.
属性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
2,4-dimethoxy-N-(2-methoxyphenyl)aniline |
InChI |
InChI=1S/C15H17NO3/c1-17-11-8-9-13(15(10-11)19-3)16-12-6-4-5-7-14(12)18-2/h4-10,16H,1-3H3 |
InChI 键 |
VCXYJAXBCZANTE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NC2=CC=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[6-(Butylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12929393.png)

![(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12929407.png)



